1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one

Catalog No.
S1892106
CAS No.
56917-44-3
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]e...

CAS Number

56917-44-3

Product Name

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one

IUPAC Name

2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,18H,11-12H2,1H3

InChI Key

DWMWFFWZJCCKCS-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, also known as 2-[methyl(phenylmethyl)amino]-1-(3-hydroxyphenyl)ethan-1-one, is an organic compound characterized by its unique molecular structure. It features a hydroxyphenyl group and a methylamino group attached to an ethanone backbone. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine .

Potential Uses in Medicinal Chemistry

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, also known as Benzylphenylephrone, is a molecule with a structure similar to phenylephrine, a medication used as a decongestant []. The presence of the benzyl group (phenylmethyl) introduces a potential for altered properties compared to phenylephrine. Research on Benzylphenylephrone is limited, but its structural similarity suggests potential applications in medicinal chemistry, particularly in the development of new adrenergic agents. Further studies are needed to explore its specific activity and potential therapeutic effects.

Studies on Related Compounds

Research on related compounds can provide insights into the potential applications of Benzylphenylephrone. Studies on various phenylephrine analogues have explored their use as potential bronchodilators, antihypertensives, and medications for neurological disorders []. These findings suggest that modifications to the phenylephrine structure can lead to compounds with diverse pharmacological properties.

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in ketone derivatives.
  • Reduction: The compound can be reduced to yield secondary amines or alcohols.
  • Substitution: The hydroxy group may be replaced with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride serve as reducing agents.
  • Substitution: Halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., methyl iodide) are employed for substitution reactions.

Major Products Formed

The reactions involving this compound can lead to various derivatives, including:

  • Ketones
  • Secondary amines
  • Substituted phenols.

Research indicates that 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one exhibits biological activity through its interactions with specific enzymes and receptors. The hydroxyphenyl group is capable of forming hydrogen bonds, while the methylamino group can engage in ionic interactions. These properties may influence the activity of target molecules, potentially leading to various biological effects.

Synthetic Routes

The synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with methylamine. This reaction is conducted under controlled conditions, often utilizing ethanol as a solvent. Careful temperature management is crucial to ensure the desired product's formation.

Industrial Production Methods

In industrial contexts, advanced techniques such as continuous flow reactors may be employed to enhance yield and purity. The use of catalysts and automated systems can further optimize production efficiency.

This compound has a wide range of applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
  • Biology: Ongoing studies explore its effects on biological systems and its interaction with enzymes and receptors.
  • Medicine: Research is being conducted to evaluate its potential therapeutic applications for various medical conditions.
  • Industry: It is utilized in developing new materials and chemical processes.

Studies on the interactions of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one with biological targets have indicated that it may modulate enzyme activity and receptor functions. Understanding these interactions is crucial for elucidating its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-HydroxyacetophenoneHydroxy group on phenyl ringCommon precursor in organic synthesis
N,N-Dimethyl-3-hydroxybenzamideDimethylamino groupPotential anti-inflammatory properties
BenzylamineSimple amine structureUsed in pharmaceuticals for various applications
4-AminoacetophenoneAmino group on phenyl ringImportant intermediate in dye synthesis

These compounds demonstrate varying degrees of biological activity and applications, highlighting the uniqueness of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one due to its specific functional groups and structural characteristics .

XLogP3

2.8

UNII

OON2Y3767M

Sequence

G

Other CAS

56917-44-3

Wikipedia

Benzylphenylephrone

Dates

Modify: 2023-08-16

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